molecular formula C10H22O3 B043568 1,2,10-Decanetriol CAS No. 91717-85-0

1,2,10-Decanetriol

Cat. No.: B043568
CAS No.: 91717-85-0
M. Wt: 190.28 g/mol
InChI Key: RHINSRUDDXGHLV-UHFFFAOYSA-N
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Description

1,2,10-Decanetriol is a hydrophobic alcohol with the molecular formula C₁₀H₂₂O₃. It is characterized by the presence of three hydroxyl groups located at the first, second, and tenth carbon atoms of a decane chain. This compound is utilized in various industrial and research applications due to its unique chemical properties .

Preparation Methods

Chemical Reactions Analysis

1,2,10-Decanetriol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

1,2,10-Decanetriol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,10-Decanetriol involves its interaction with specific molecular targets and pathways. For instance, as an analog for cholesterol, it can integrate into lipid bilayers and affect membrane fluidity and protein function. In medical applications, it may exert its effects by modulating cellular signaling pathways and reducing inflammation .

Comparison with Similar Compounds

1,2,10-Decanetriol can be compared with other similar compounds, such as:

    1,10-Decanediol: This compound has two hydroxyl groups at the first and tenth carbon atoms.

    1,2-Decanediol: This compound has two hydroxyl groups at the first and second carbon atoms.

The uniqueness of this compound lies in its three hydroxyl groups, which provide it with distinct chemical reactivity and versatility in various applications .

Properties

IUPAC Name

decane-1,2,10-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O3/c11-8-6-4-2-1-3-5-7-10(13)9-12/h10-13H,1-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHINSRUDDXGHLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCO)CCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371017
Record name 1,2,10-Decanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91717-85-0
Record name 1,2,10-Decanetriol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70371017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9-Decen-1-ol (25.0 g, 160 mmol) was dissolved in a solution made up of t-butanol (100 ml), acetone (90 ml) and water (10 ml). To this solution was added trimethylamine-N-oxide (26.6 g, 240 mmol) and 2 ml of a solution of osmium tetroxide (500 mg) in t-butanol (25 ml). The resulting solution was stirred 20 hours under nitrogen then 10% sodium bisulfite was added (50 ml). The mixture was concentrated, then taken up in trichloromethane and washed 2 times with water, dried with Na2SO4 and concentrated to give 1,2,10-decanetriol as an oil. This material was used without further purification in preparation of the corresponding acetonide (of formula 21).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Quantity
26.6 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
500 mg
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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